![molecular formula C7H10ClNO4S B2918449 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride CAS No. 2174002-19-6](/img/structure/B2918449.png)

2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

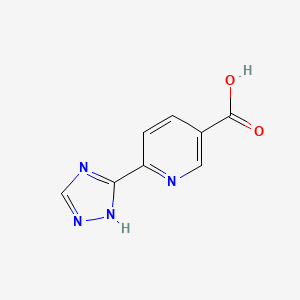

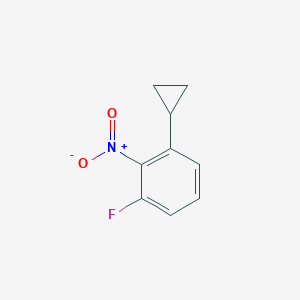

“2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride” is an organic compound with the molecular formula C7H10ClNO4S . It has a molecular weight of 239.68 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for the compound is 1S/C7H10ClNO4S/c8-14(10,11)4-3-13-7(5-9)1-2-12-6-7/h1-4,6H2 . This code provides a specific description of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

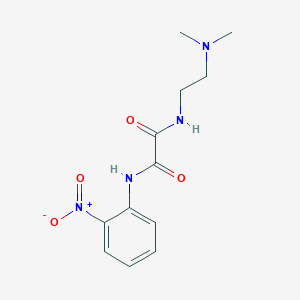

Versatile Sulfonating Agent for Amines

2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride serves as a versatile sulfonating agent, particularly effective for the sulfonation of amines. Research by Sakamoto et al. (2006) introduced a sulfonating agent that easily converts primary and secondary amines into sulfonated forms with excellent yields. This compound, identified for its stability under various conditions, facilitates the synthesis of activated amines, demonstrating its utility in organic synthesis (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).

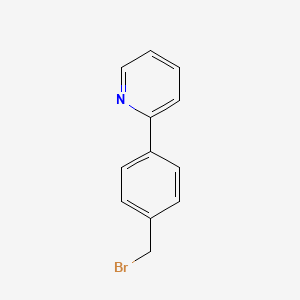

Catalytic Transformations

In catalytic transformations, this sulfonyl chloride has been explored for its potential to act in the regioselective chloroacylations and chlorosulfonylations of epoxy alcohols. The study by Tanveer et al. (2015) highlights its application in organic synthesis, where it aids in the direct generation of O-acylated or O-sulfonylated chlorohydrin diols with significant regioselectivity, showcasing the compound's utility in precise chemical modifications (Tanveer, Jarrah, & Taylor, 2015).

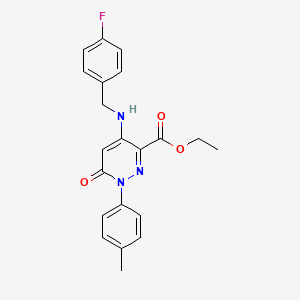

Synthesis of Heterocyclic Compounds

The compound also finds applications in the synthesis of heterocyclic compounds, such as in the work by Dmitrieva et al. (2009), where 3-Cyanopyridine-2-sulfonyl chlorides were synthesized through oxidative chlorination. This process demonstrates the chemical's role in creating complex structures that are pivotal in developing pharmacologically active molecules and materials science (Dmitrieva, Dyadyuchenko, Strelkov, & Kaigorodova, 2009).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H312, H314, H332, H335 indicating that it is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound.

Eigenschaften

IUPAC Name |

2-(3-cyanooxolan-3-yl)oxyethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO4S/c8-14(10,11)4-3-13-7(5-9)1-2-12-6-7/h1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCECHDDWOXQNRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C#N)OCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2918370.png)

![N-[(4-Chloro-2,6-dimethylphenyl)methyl]-N-(1,4-dioxan-2-ylmethyl)prop-2-enamide](/img/structure/B2918375.png)

![3-(3-methylbutyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2918378.png)

![2-(2,4-Dimethylphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2918379.png)

![4-[[(Z)-3-(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2918380.png)

![2-(3-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2918381.png)

![5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2918385.png)

![Tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2918386.png)